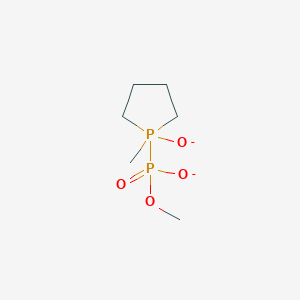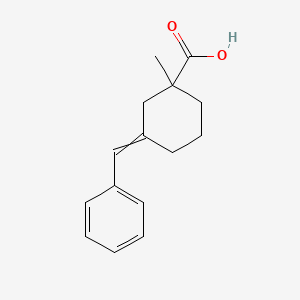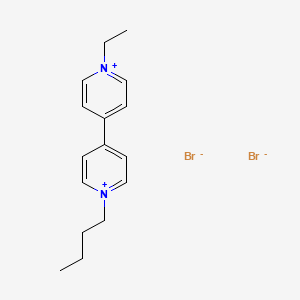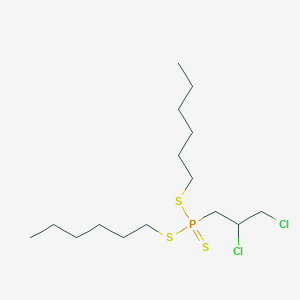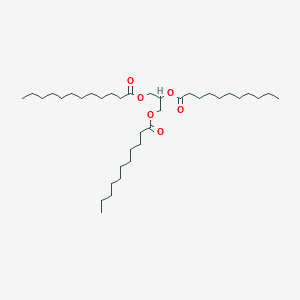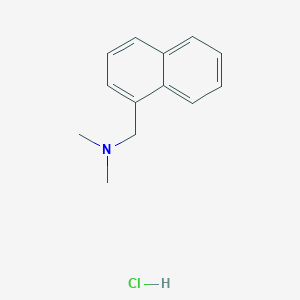
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one is a chiral compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic hydrogenation of a precursor compound, followed by acetylation to introduce the acetyl group at the nitrogen atom. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one: The enantiomer of the compound with opposite stereochemistry.
1-Acetyl-2,5-dimethylpiperidin-4-one: The racemic mixture containing both (2S,5S) and (2R,5R) forms.
1-Acetyl-2,5-dimethylpiperidine: A similar compound without the ketone group.
Uniqueness
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Propiedades
Número CAS |
62940-27-6 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2S,5S)-1-acetyl-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO2/c1-6-5-10(8(3)11)7(2)4-9(6)12/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
NDINGZGLMDDTIH-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CC(=O)[C@H](CN1C(=O)C)C |
SMILES canónico |
CC1CC(=O)C(CN1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

